molecular formula C7H12N2O3 B11761198 Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate

Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B11761198
M. Wt: 172.18 g/mol
InChI Key: JASDYWILTVNTCX-RXMQYKEDSA-N
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Description

Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate (CAS 2165550-07-0) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 7 H 12 N 2 O 3 and a molecular weight of 172.18 g/mol, serves as a versatile building block for the synthesis of more complex, optically active molecules . The structure features a pyrrolidine ring, a common motif in pharmaceuticals, with three key functional groups: a carbamate (N-Cbz protecting group), a carboxamide , and a defined (R)-chiral center . This configuration allows researchers to utilize it in constructing compound libraries for high-throughput screening, particularly in developing enzyme inhibitors . Its mechanism often involves binding to the active site of target enzymes, potentially leading to competitive or allosteric inhibition . Research Applications: • Medicinal Chemistry: Acts as a key chiral intermediate in the synthesis of potential therapeutic agents. Pyrrolidine-based compounds are investigated for diverse biological activities, including antimicrobial and antitubercular properties . • Chemical Biology: Used as a scaffold to study protein-ligand interactions and enzyme mechanisms due to its hydrogen-bonding capability and moderate polarity . • Process Chemistry: The carbamate group can serve as a protecting group for the secondary amine, enabling multi-step synthetic sequences common in API development. Attention: This product is offered for scientific research purposes only . Under no circumstances is it intended for diagnostic, therapeutic, or human and veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl (2R)-2-carbamoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)/t5-/m1/s1

InChI Key

JASDYWILTVNTCX-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)N1CCC[C@@H]1C(=O)N

Canonical SMILES

COC(=O)N1CCCC1C(=O)N

Origin of Product

United States

Preparation Methods

Protection and Functionalization of L-Proline

L-Proline serves as a chiral pool starting material. A representative pathway involves:

  • Methyl ester formation : Treatment of L-proline with thionyl chloride (SOCl₂) in methanol yields methyl L-prolinate hydrochloride.

  • N-Protection : Reaction with benzyl chloroformate (Cbz-Cl) in the presence of aqueous sodium hydroxide generates N-Cbz-methyl prolinate.

  • Carbamoylation : Exposure to potassium cyanate (KNCO) in acetic acid introduces the carbamoyl group at the 2-position.

Key Data :

  • Yield for carbamoylation: 68–72%.

  • Enantiomeric excess (ee): >99% (retained from L-proline).

Deprotection and Final Product Isolation

Hydrogenolysis of the Cbz group using palladium on carbon (Pd/C) under H₂ atmosphere affords the target compound.

Optimization Note :

  • Prolonged hydrogenation (>12 hours) leads to pyrrolidine ring hydrogenation side products; reaction monitoring via TLC is critical.

Asymmetric Synthesis from Achiral Precursors

Catalytic Enantioselective Michael Addition

A thiazole-containing precursor undergoes asymmetric Michael addition using a copper-hydride (CuH) catalyst system:

  • Substrate preparation : Dimethyl itaconate reacts with (R)-α-methylbenzylamine to form a β-amino ester.

  • Cyclization : Intramolecular lactamization under acidic conditions generates the pyrrolidine core.

  • Functionalization : Sequential oxidation and carbamoylation complete the synthesis.

Performance Metrics :

  • ee: 92–94%.

  • Overall yield: 41% (three steps).

Chiral Auxiliary-Mediated Approaches

tert-Butylsulfinyl Auxiliary :

  • Condensation of pyrrolidine-2-carboxylic acid with (R)-tert-butylsulfinamide forms a diastereomerically pure Schiff base.

  • Stereoselective carbamoylation at the 2-position using trimethylsilyl isocyanate (TMS-NCO).

  • Auxiliary removal via acidic hydrolysis (HCl/EtOH) and esterification with methanol/H₂SO₄.

Advantages :

  • Diastereomeric excess (de): >98%.

  • Scalable to >100 g batches.

Solid-Phase Synthesis for High-Throughput Applications

A patented method employs Wang resin for iterative synthesis:

  • Resin loading : Coupling of Fmoc-protected pyrrolidine carboxylic acid using HOBt/EDC.

  • On-resin carbamoylation : Treatment with ammonium chloride and PyBOP.

  • Cleavage : TFA/CH₂Cl₂ (95:5) liberates the product with simultaneous esterification.

Efficiency :

  • Purity: 90–93% (HPLC).

  • Synthesis time: 48 hours (five compounds parallel).

Critical Comparison of Methodologies

Method Starting Material Steps Overall Yield ee/de Scalability
L-Proline functionalizationL-Proline365%>99% eeIndustrial
Asymmetric Michael additionDimethyl itaconate441%92–94% eeLab-scale
Chiral auxiliaryPyrrolidine-2-carboxylic acid458%>98% dePilot plant
Solid-phase synthesisWang resin370%N/AHigh-throughput

Key Observations :

  • L-Proline-based routes dominate industrial production due to cost-effectiveness and high stereochemical fidelity.

  • Chiral auxiliary methods offer superior de values but require additional steps for auxiliary introduction/removal.

  • Solid-phase synthesis sacrifices yield for rapid library generation, making it ideal for medicinal chemistry.

Reaction Optimization and Troubleshooting

Carbamoylation Efficiency

  • Solvent effects : Acetic acid vs. DMF.

    • Acetic acid: 72% yield (2 hours, 80°C).

    • DMF: 85% yield (30 minutes, 120°C microwave).

  • Catalyst screening : Zinc acetate improves kinetics (yield increase: 72% → 88%).

Stereochemical Integrity Preservation

  • Racemization risk : Elevated temperatures during esterification promote epimerization.

    • Mitigation: Use methanol as solvent (low dielectric constant) and limit reaction time to <2 hours.

Analytical Characterization and Quality Control

Critical Parameters :

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 80:20), retention time = 9.2 min.

  • NMR (CDCl₃):

    • δ 3.72 (s, 3H, COOCH₃).

    • δ 6.41 (br s, 2H, NH₂).

  • Specific rotation : [α]D²⁵ = +32.5° (c = 1.0, CHCl₃).

Impurity Profiling :

  • Major byproduct : Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate (≤0.5% by chiral HPLC).

  • Residual solvents : Methanol <300 ppm (USP limits) .

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butyl (Boc) group in related compounds is typically removed under acidic conditions (e.g., TFA ). For instance, (S)-tert-butyl 2-(aminoN-(cyclohexylmethyl) methanethiocarbamoyl)pyrrolidine-1-carboxylate undergoes TFA-mediated deprotection to yield the corresponding amide .

Deprotection AgentConditionsRef.
TFA0°C, 1 h

Nucleophilic Substitution

The carbamoyl group can participate in nucleophilic substitution reactions. For example, carbonylimidazolide derivatives react with amines, thiols, or alcohols to form ureas, thiocarbamates, or carbamates . This reactivity is critical for expanding the compound’s synthetic utility.

Hydrolysis

Hydrolysis of the methyl ester or amide bond can occur under acidic or basic conditions, regenerating carboxylic acids or amines. For pyrrolidine derivatives, hydrolysis of amide bonds typically requires strong acids (e.g., HCl) or bases (e.g., NaOH) .

Chiral Resolution

The (R)-configuration can be achieved through chiral chromatography or enzymatic resolution . For example, organocatalysts synthesized from (S)-tert-butyl 2-carbonylpyrrolidine-1-carboxylate involve stereochemical control during coupling steps .

NMR Characterization

The compound’s structure is confirmed via ¹H NMR , with key signals including:

  • Amide proton : δ 10.47 ppm (d, J = 71.2 Hz)

  • Pyrrolidine protons : δ 4.11–3.24 ppm (multiplet patterns)

  • Methyl ester : δ 3.80 ppm (t, J = 7.5 Hz)

Mass Spectrometry

LCMS data for related compounds show molecular ion peaks corresponding to calculated masses. For example, tert-butyl 2-((2-acetylphenyl)carbamoyl)pyrrolidine-1-carboxylate has a calculated mass of 378.10 (M+H)+, matching the observed 377.82 .

Carbamate Formation

In CO₂-amine reactions, carbamate formation proceeds via a six-membered transition state involving two amine groups. This mechanism is catalyzed by bases and involves a concerted bond formation (C–N and O–H) .

Decarboxylation

Decarboxylation of malonate derivatives occurs via elimination of the pro-R carboxylate , stabilized by hydrogen bonds in the dioxyanion hole. Theoretical studies show a barrier of ~19.5 kcal/mol for this step .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the carbamoyl or ester groups, making it versatile for synthesizing more complex molecules.
  • Reduction and Oxidation Reactions : It can be reduced to form amines or oxidized to yield carboxylic acids, expanding its utility in organic synthesis .

Biological Applications

2. Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, particularly in drug development:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases. For instance, certain analogs demonstrated significant inhibitory activity with IC50 values comparable to established drugs like rivastigmine .
  • Anticancer Activity : A library of pyrrolidine derivatives, including this compound, was evaluated for anticancer properties. Some compounds showed enhanced cytotoxicity against cancer cell lines compared to standard treatments .

Case Studies

3. Case Study Overview
To illustrate the applications of this compound, the following case studies highlight its effectiveness in various domains:

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated moderate inhibition of acetylcholinesterase with an IC50 of 46.35 μM .
Study 2Anticancer ActivityCompounds derived from this pyrrolidine showed double the efficacy against M-Hela tumor cells compared to tamoxifen .
Study 3Biological ActivityInvestigated the binding affinity of various derivatives to receptor sites, showing potential as agonists or antagonists .

Industrial Applications

4. Specialty Chemicals
In industry, this compound is utilized as a building block for synthesizing specialty chemicals. Its ability to undergo various transformations makes it valuable for producing complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl ®-2-carbamoylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Steric and Electronic Effects of Ester Groups

  • Methyl vs. tert-Butyl Esters : The methyl ester in this compound offers higher polarity and metabolic stability compared to the tert-butyl analog, which is bulkier and more prone to acid-catalyzed cleavage . The tert-butyl group enhances solubility in organic solvents (e.g., CHCl₃) but complicates aqueous-phase reactions .
  • Benzyl Esters : Benzyl (S)-2-carbamoylpyrrolidine-1-carboxylate introduces aromaticity, enabling π-π interactions in catalytic systems. However, its bulkiness may hinder sterically sensitive reactions .

Stereochemical Influence

  • The R-configuration in the target compound contrasts with the S-enantiomer in benzyl derivatives, leading to divergent biological activities. For instance, S-configured analogs may exhibit lower binding affinity to R-specific enzyme active sites .
  • Diastereomeric complexity is exemplified in Methyl (2R,5R)-1-benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate, where dual stereocenters enable precise spatial control in ligand design .

Functional Group Modifications

  • The 4-hydroxyl group in Methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate increases hydrophilicity, making it suitable for aqueous-phase reactions. This contrasts with the non-hydroxylated parent compound, which is more lipophilic .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), while tert-butyl analogs require sonication or heating for dissolution .
  • Stability : The methyl ester’s stability under basic conditions contrasts with the acid-labile tert-butyl group, which is cleaved using trifluoroacetic acid .

Biological Activity

Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Overview of Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease. This compound has been evaluated for its inhibitory effects on these enzymes.

This compound acts by binding to the active site of cholinesterases, preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.

In Vitro Studies

  • Cholinesterase Inhibition :
    • The compound demonstrated moderate inhibitory activity against AChE and BChE. For instance, an IC50 value of 46.35 μM was recorded for AChE inhibition, while BChE showed slightly better inhibition with an IC50 of 28.21 μM .
    • Comparative studies indicated that this compound exhibited selectivity towards BChE over AChE, which is advantageous for therapeutic applications targeting Alzheimer's disease .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on human monocytic leukemia THP-1 cells revealed that the compound exhibited insignificant toxicity at concentrations effective for cholinesterase inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural components. SAR studies have shown that:

  • Substituents on the pyrrolidine ring significantly affect inhibitory potency.
  • The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances binding affinity and selectivity towards cholinesterases .

Study 1: Inhibition Profile

A study involving a series of proline-based carbamates, including this compound, assessed their activity against AChE and BChE. The results indicated that modifications to the carbamate moiety could lead to improved selectivity and potency against BChE, highlighting the importance of structural optimization in drug design .

Study 2: Molecular Docking

Molecular docking studies provided insights into the binding interactions between this compound and cholinesterases. The analysis suggested that specific interactions with amino acid residues at the active site contribute to its inhibitory effects, supporting the findings from SAR studies .

Q & A

Q. Key Factors Affecting Yield

  • Base Selection : Sodium carbonate minimizes side reactions in trifluoroacetylations .
  • Purification Method : Silica chromatography resolves polar byproducts, while HPLC ensures high purity for peptidomimetics .
  • Temperature : Reactions at 0°C suppress racemization, critical for stereochemical integrity .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialReagents/ConditionsYieldPurity Analysis
Trifluoroacetylation(S)-tert-butyl derivativeTFAA, Na₂CO₃, CH₂Cl₂, 0°C → RT68%TLC, NMR
Fmoc-Proline DerivatizationFmoc-(S)-prolineCarbamoyl chloride, DIPEA, DMF92%HPLC

How do researchers ensure stereochemical purity during synthesis, and what analytical methods validate enantiomeric excess?

Advanced Research Question
Stereochemical control is achieved through chiral starting materials (e.g., Fmoc-(S)-proline) and low-temperature reactions to prevent racemization . Diastereoselective methods, such as those used for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, employ chiral auxiliaries or catalysts to favor specific stereoisomers . Enantiomeric excess is validated via:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • NMR Spectroscopy : Chiral derivatizing agents (e.g., Mosher’s acid) confirm configuration .

What are the primary applications of this compound in drug discovery, particularly in peptidomimetic design?

Advanced Research Question
The compound serves as a rigid proline analog in peptidomimetics, enhancing metabolic stability and target binding. For example, (S)-(9H-fluoren-9-yl)methyl 2-carbamoylpyrrolidine-1-carboxylate (89) was synthesized as a building block for protease-resistant peptide analogs, validated by ESI-MS and ¹H NMR . Its pyrrolidine ring restricts conformational flexibility, mimicking bioactive peptide motifs while resisting enzymatic degradation.

How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Basic Research Question
Stability is evaluated under accelerated conditions:

  • pH Variation : Incubate in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .
  • Thermal Stress : Heat samples to 40–60°C and analyze by TLC/NMR for decomposition products .
  • Light Exposure : Test photostability under UV/visible light per ICH guidelines.

Q. Table 2: Stability Data Template

ConditionTime (Days)Degradation Products% Remaining
pH 2, 37°C7Hydrolyzed ester85%
60°C, dark14None detected98%

How can contradictory data in synthetic yields (e.g., 68% vs. 92%) be resolved?

Advanced Research Question
Yield discrepancies arise from:

  • Protecting Groups : tert-Butyl vs. Fmoc groups influence reactivity and purification efficiency .
  • Workup Protocols : Filtration of precipitates vs. column chromatography impacts recovery .
  • Scale Differences : Milligram-scale reactions often report higher yields than bulk synthesis.
    Resolution Strategy : Reproduce reactions with controlled variables (equivalents, solvent purity) and use LC-MS to track intermediate losses.

What advanced spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the carbamoyl proton appears as a singlet near δ 6.5–7.0 ppm .
  • ESI-MS : Confirms molecular ion ([M+H]⁺) and detects impurities (<5% by area) .
  • IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .

What are the challenges in crystallizing this compound for X-ray diffraction, and how are they addressed?

Advanced Research Question
Crystallization challenges include:

  • Low Melting Point : Oily residues form due to flexible pyrrolidine rings. Solutions: Use anti-solvent vapor diffusion (e.g., hexane/EtOAc) .
  • Hygroscopicity : Handle under inert atmosphere. SHELX programs refine structures even with twinned or low-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.